N-cyclopentyl-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide
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Overview
Description
N-CYCLOPENTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a cyclopentyl group, a benzenesulfonyl group, and an imidazole ring
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
N-CYCLOPENTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The imidazole ring is known for its biological activity, making this compound a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This compound may also act as a kinase inhibitor, affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar compounds include:
N-CYCLOPENTYL-4-METHYLBENZAMIDE: This compound shares the cyclopentyl and benzenesulfonyl groups but lacks the imidazole ring.
N-Cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide: Another related compound with similar functional groups but different substituents.
Properties
Molecular Formula |
C23H25N3O3S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-11-13-19(14-12-16)31(28,29)23-22(25-21(26-23)17-7-3-2-4-8-17)30-15-20(27)24-18-9-5-6-10-18/h2-4,7-8,11-14,18H,5-6,9-10,15H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
SSDNSTUYYMCWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4 |
Origin of Product |
United States |
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